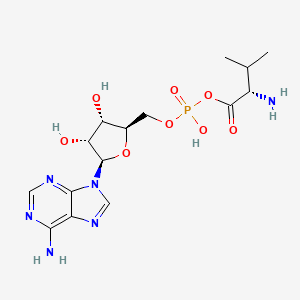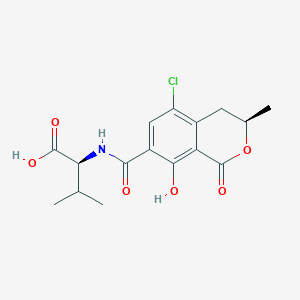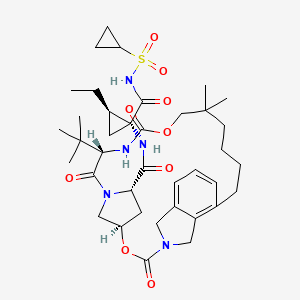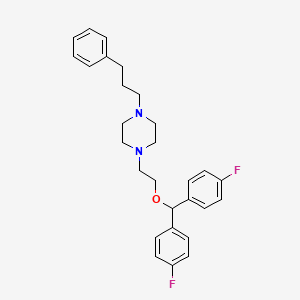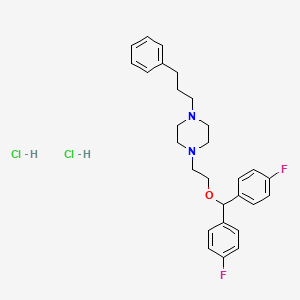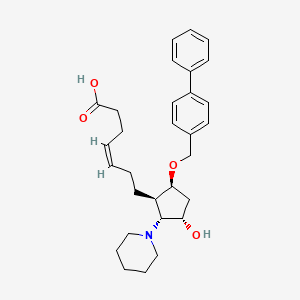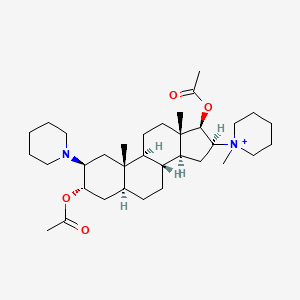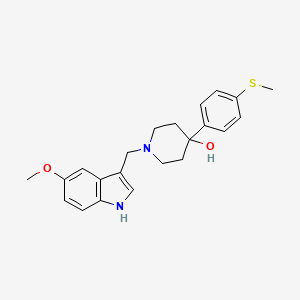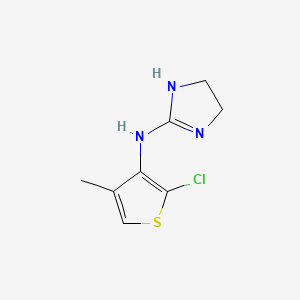
Tiamenidina
Descripción general
Descripción
Tiamenidina es un compuesto imidazolina conocido por sus propiedades farmacológicas similares a la clonidina. Se utiliza principalmente como un agonista del receptor adrenérgico alfa-2 de acción central, con un menor grado de acción sobre los receptores adrenérgicos alfa-1 . This compound se comercializa bajo varios nombres comerciales, incluido Sundralen, y se utiliza en el tratamiento de la hipertensión esencial .
Aplicaciones Científicas De Investigación
Tiamenidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en estudios que implican agonistas del receptor adrenérgico alfa-2.
Biología: La investigación sobre this compound ayuda a comprender los efectos fisiológicos y farmacológicos de la activación del receptor adrenérgico alfa-2.
Medicina: Se estudia this compound por sus posibles efectos terapéuticos en el tratamiento de la hipertensión y otras afecciones cardiovasculares.
Mecanismo De Acción
Tiamenidina ejerce sus efectos principalmente a través de la activación de los receptores adrenérgicos alfa-2. Esta activación conduce a una disminución del flujo simpático, lo que da como resultado una reducción de la presión arterial y la frecuencia cardíaca. El compuesto también tiene un efecto menor sobre los receptores adrenérgicos alfa-1, lo que contribuye a su perfil farmacológico general .
Análisis Bioquímico
Biochemical Properties
Tiamenidine acts as an α2 adrenergic receptor agonist with an IC50 value of 9.1 nM . It also acts as an α1-adrenergic receptor agonist to a far lesser extent (IC50 = 4.85 μM) . These interactions with adrenergic receptors are key to Tiamenidine’s role in biochemical reactions.
Cellular Effects
Tiamenidine’s interaction with adrenergic receptors has significant effects on various types of cells and cellular processes. For instance, in hypertensive volunteers, Tiamenidine, like clonidine, significantly increased sinus node recovery time and lowered cardiac output . This indicates that Tiamenidine can influence cell function, including impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
Tiamenidine exerts its effects at the molecular level primarily through its interactions with adrenergic receptors. As an agonist of α2 and α1 adrenergic receptors, Tiamenidine can bind to these receptors, leading to changes in gene expression and potentially influencing enzyme inhibition or activation .
Métodos De Preparación
La síntesis de Tiamenidina implica varios pasos clave:
Reacción de la tiourea con yoduro de metilo: Esta reacción produce el análogo S-metilo correspondiente.
Calentamiento con etilendiamina: El análogo S-metilo se calienta entonces con etilendiamina para completar la síntesis de this compound.
Los métodos de producción industrial suelen seguir rutas sintéticas similares, asegurando la pureza y eficacia del compuesto para su uso farmacéutico.
Análisis De Reacciones Químicas
Tiamenidina sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede alterar los grupos funcionales dentro del compuesto, lo que podría afectar a sus propiedades farmacológicas.
Reducción: Las reacciones de reducción pueden modificar la estructura del compuesto, afectando a su eficacia y seguridad.
Sustitución: Los reactivos comunes utilizados en las reacciones de sustitución incluyen halógenos y otros nucleófilos, lo que lleva a la formación de diferentes análogos de this compound.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
Tiamenidina es similar a otros agonistas del receptor adrenérgico alfa-2, como:
Clonidina: Ambos compuestos comparten propiedades farmacológicas similares, pero this compound tiene una estructura química ligeramente diferente.
La singularidad de this compound radica en su estructura química específica y su acción equilibrada sobre los receptores adrenérgicos alfa-2 y alfa-1, lo que la convierte en un compuesto valioso en el tratamiento de la hipertensión .
Propiedades
IUPAC Name |
N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8/h4H,2-3H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWILQHZFWRYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC2=NCCN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51274-83-0 (mono-hydrochloride) | |
| Record name | Tiamenidine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80185349 | |
| Record name | Tiamenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31428-61-2 | |
| Record name | Tiamenidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31428-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiamenidine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiamenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIAMENIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195V08O55G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



